Diethyl 2,2'-spirobi[[1,3]benzodioxole]-5,5'-dicarboxylate
Description
Diethyl 2,2'-spirobi[[1,3]benzodioxole]-5,5'-dicarboxylate is a spirocyclic compound featuring two 1,3-benzodioxole rings connected via a spiro carbon atom, with ester groups at the 5 and 5' positions. Its unique geometry may enhance thermal stability and influence host-guest interactions in supramolecular applications .
Properties
CAS No. |
142415-58-5 |
|---|---|
Molecular Formula |
C19H16O8 |
Molecular Weight |
372.3 g/mol |
IUPAC Name |
diethyl 2,2'-spirobi[1,3-benzodioxole]-5,5'-dicarboxylate |
InChI |
InChI=1S/C19H16O8/c1-3-22-17(20)11-5-7-13-15(9-11)26-19(24-13)25-14-8-6-12(10-16(14)27-19)18(21)23-4-2/h5-10H,3-4H2,1-2H3 |
InChI Key |
DCNNEYXAJIDNQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)OC3(O2)OC4=C(O3)C=C(C=C4)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,2’-spirobi[[1,3]benzodioxole]-5,5’-dicarboxylate typically involves the reaction of 3,5-di(tert-butyl)-1,2-benzoquinone with 1,2,3-trimethylbenzimidazolium iodide. This reaction leads to the formation of the spirobi compound through a series of steps that include nucleophilic addition and cyclization . The reaction conditions often require specific solvents and temperatures to achieve high yields.
Industrial Production Methods
While detailed industrial production methods for diethyl 2,2’-spirobi[[1,3]benzodioxole]-5,5’-dicarboxylate are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2’-spirobi[[1,3]benzodioxole]-5,5’-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodioxole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce various functional groups onto the benzodioxole rings .
Scientific Research Applications
Diethyl 2,2’-spirobi[[1,3]benzodioxole]-5,5’-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of diethyl 2,2’-spirobi[[1,3]benzodioxole]-5,5’-dicarboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Table 1: Key Properties of Diethyl 2,2'-Spirobi[[1,3]benzodioxole]-5,5'-dicarboxylate and Related Compounds
Stability and Environmental Impact
- Thermal/Chemical Stability :
- Environmental Considerations :
- The spiro compound’s persistence in the environment is uncertain, whereas difuran derivatives explicitly address pollution reduction .
Biological Activity
Diethyl 2,2'-spirobi[[1,3]benzodioxole]-5,5'-dicarboxylate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its anticancer effects, antidiabetic potential, and other pharmacological activities.
Chemical Structure and Properties
This compound features a complex structure characterized by a spiro linkage between two benzodioxole units. The molecular formula is with a molecular weight of approximately 302.28 g/mol. Its structural uniqueness contributes to its diverse biological activities.
Biological Activities
1. Anticancer Activity
Research has indicated that derivatives of benzodioxole compounds exhibit significant anticancer properties. For instance, studies have shown that certain benzodioxole derivatives can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and caspase activation. In vitro assays demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines at low concentrations (IC50 values in the nanomolar range) .
- Case Study : A specific study evaluated a series of benzodioxole derivatives and found that compounds similar to this compound exhibited cytotoxic effects against breast cancer cells (SKBR-3). The most potent derivatives showed IC50 values around 2 nM, indicating strong growth inhibition and apoptosis induction .
2. Antidiabetic Potential
Recent investigations into benzodioxole derivatives have highlighted their potential as antidiabetic agents. For example, one study assessed the ability of these compounds to inhibit α-amylase, an enzyme involved in carbohydrate digestion. The results revealed potent inhibitory activities with IC50 values as low as 0.68 µM for some derivatives .
- In Vivo Studies : In vivo experiments using streptozotocin-induced diabetic mice demonstrated that certain derivatives could significantly lower blood glucose levels without affecting normal cell viability .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : Interference with the cell cycle at specific phases (e.g., G2/M phase).
- Enzyme Inhibition : Competitive inhibition of enzymes such as α-amylase.
Data Table: Biological Activity Summary
| Activity Type | Assay Type | IC50 Value (µM) | Cell Line/Model |
|---|---|---|---|
| Anticancer | MTS Assay | ~2 | SKBR-3 (Breast Cancer) |
| Antidiabetic | α-Amylase Inhibition | 0.68 | In Vitro (Various) |
| In Vivo Glucose Reduction | Diabetic Mice Model | N/A | Streptozotocin-Induced |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
